molecular formula C8H18O2 B1363160 2,3-Dimethoxy-2,3-dimethylbutane CAS No. 6091-59-4

2,3-Dimethoxy-2,3-dimethylbutane

Cat. No. B1363160
CAS RN: 6091-59-4
M. Wt: 146.23 g/mol
InChI Key: MRSDBHMEFNIHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-2,3-dimethylbutane is a chemical compound with the formula C8H18O2 . It is also known as Pinacol dimethyl ether . It is used in laboratory chemicals and for the manufacture of substances, as well as in scientific research and development .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxy-2,3-dimethylbutane contains a total of 27 bonds, including 9 non-H bonds, 3 rotatable bonds, and 2 aliphatic ethers .

Scientific Research Applications

Kinetics and Mechanisms of Decomposition

The kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, closely related to 2,3-dimethoxy-2,3-dimethylbutane, have been extensively studied. Using density functional theory and transition state theories, researchers have determined the most favorable decomposition processes and products under varying conditions. This research provides insights into the behavior of such compounds under thermal stress (Shiroudi & Zahedi, 2016).

Applications in Catalysis

Innovative applications in catalysis, specifically in the dehydrogenation of 2,3-dimethylbutane, have been achieved using bimetallic catalysts. This research opens doors for selective conversion processes in industrial chemistry (Rougé et al., 2019).

Superior Solvents for Lithium-Oxygen Batteries

2,3-Dimethoxy-2,3-dimethylbutane has been identified as a superior solvent for lithium-oxygen batteries. Its lack of α-H-atoms reduces the major decomposition pathway in these devices, indicating its potential for improving battery efficiency and longevity (Jaskulska et al., 2017).

Radiolysis and Hydrogenolysis Studies

Studies on the gamma radiolysis of liquid 2,3-dimethylbutane provide insights into the behavior of such hydrocarbons under radiation. This research has implications for understanding the stability and decomposition pathways of hydrocarbons in extreme conditions (Castello et al., 1974). Additionally, research on the hydrogenolysis of 2,3-dimethylbutane over various supported catalysts contributes to the understanding of hydrocarbon reactions on metallic surfaces, which is crucial in industrial chemical processes (Machiels, 1979).

Thermodynamic Properties and Phase Changes

The calorimetric study of 2,3-dimethylbutane explores its phase changes and thermodynamic properties. This research is significant in understanding the material's behavior in different states and temperatures, which is essential in various industrial and scientific applications (Adachi et al., 1971).

Polymerization and Isomerism

Research into the postirradiation polymerization of 2,3-dimethylbutadiene highlights the possibilities of creating polymers under specific conditions, which can have applications in materials science (Miyata et al., 1977). Additionally, studies on rotational isomerism in derivatives of 2,3-dimethylbutane provide insights into the molecular behavior and potential applications in stereochemistry (Tan et al., 1984).

Safety and Hazards

2,3-Dimethoxy-2,3-dimethylbutane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and using only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2,3-dimethoxy-2,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-7(2,9-5)8(3,4)10-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSDBHMEFNIHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209750
Record name Pinacol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6091-59-4
Record name Pinacol dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINACOL DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFF75UDW3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Dimethoxy-2,3-dimethylbutane
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxy-2,3-dimethylbutane
Reactant of Route 3
2,3-Dimethoxy-2,3-dimethylbutane
Reactant of Route 4
Reactant of Route 4
2,3-Dimethoxy-2,3-dimethylbutane
Reactant of Route 5
Reactant of Route 5
2,3-Dimethoxy-2,3-dimethylbutane
Reactant of Route 6
Reactant of Route 6
2,3-Dimethoxy-2,3-dimethylbutane

Q & A

Q1: Why is 2,3-Dimethoxy-2,3-dimethylbutane considered a superior solvent for lithium-oxygen batteries?

A1: 2,3-Dimethoxy-2,3-dimethylbutane lacks α-hydrogen atoms []. This structural feature is significant because it prevents a major decomposition pathway that plagues traditional electrolytes in lithium-oxygen batteries. Traditional electrolytes often decompose through reactions involving the α-hydrogen atoms, leading to poor battery performance.

Q2: How is 2,3-Dimethoxy-2,3-dimethylbutane synthesized?

A2: An improved synthesis method involves a Williamson ether synthesis []. This reaction utilizes pinacol and methyl iodide as starting materials. The key to achieving a successful double alkylation in this synthesis is the use of methyl lithium as the base.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.